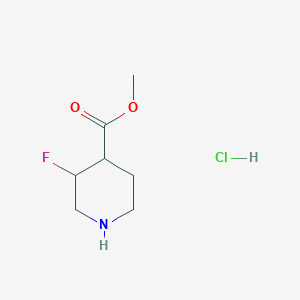

Methyl 3-fluoropiperidine-4-carboxylate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

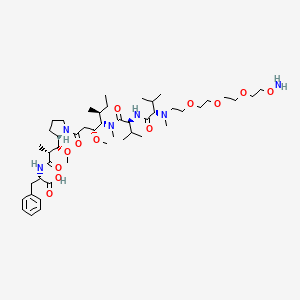

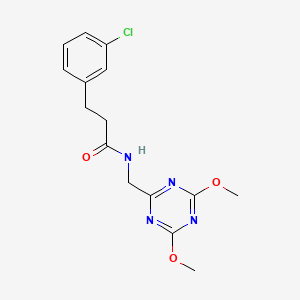

“Methyl 3-fluoropiperidine-4-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1400797-26-3 . It has a molecular weight of 197.64 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully replaced by a fluoride anion via nucleophilic aromatic substitution to give the 3-fluoro-pyridine-4-carboxylate .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12FNO2.ClH/c1-11-6(10)7(8)2-4-9-5-3-7;/h9H,2-5H2,1H3;1H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical and Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 197.64 . More specific physical and chemical properties are not mentioned in the search results.Applications De Recherche Scientifique

Fluoroquinolones Development

Research on fluoroquinolones, a class of antibacterial agents, emphasizes the importance of fluorochemicals in developing more effective drugs. Fluoroquinolones, derived from nalidixic acid (4-quinolone-3-carboxylates), showcase the significant impact of fluorination on antibacterial potency against a broad spectrum of organisms. The methodology for synthesizing these compounds, including the role of fluorochemicals, has been instrumental in the pharmaceutical industry's capacity to address bacterial resistance (Adilson D da Silva et al., 2003).

Fluorescent Chemosensors

Fluorochemicals play a crucial role in developing fluorescent chemosensors, with compounds like 4-Methyl-2,6-diformylphenol (DFP) being central to detecting various analytes. The sensitivity and selectivity of these sensors towards metal ions, anions, and neutral molecules underscore the utility of fluorochemicals in analytical chemistry and environmental monitoring (P. Roy, 2021).

Biopolymer Modification

Research on xylan derivatives illustrates the application of fluorochemicals in modifying biopolymers to create new materials with specific properties. This includes the synthesis of xylan esters for potential use in drug delivery systems, showcasing the interdisciplinary approach combining fluorochemistry with material science (K. Petzold-Welcke et al., 2014).

Fluorinated Pyrimidines in Cancer Treatment

The development and clinical use of fluorinated pyrimidines, such as 5-fluorouracil (5-FU), highlight the significance of fluorochemicals in chemotherapy. These compounds remain essential in treating various solid tumors, with research focusing on their synthesis, mechanism of action, and potential for personalized medicine applications (W. Gmeiner, 2020).

Environmental and Toxicological Studies

Studies on the environmental fate and toxicology of polyfluoroalkyl chemicals provide insights into the impact of fluorochemicals beyond their utility in pharmaceuticals and industrial applications. Research into their biodegradation, environmental persistence, and potential health risks underscores the need for comprehensive risk assessments and the development of safer alternatives (Jinxia Liu & Sandra Mejia Avendaño, 2013).

Safety and Hazards

Orientations Futures

While specific future directions for this compound are not mentioned in the search results, the development of new and efficient methods for the preparation of fluoroorganic compounds has received increased attention in recent years . The introduction of a fluorine atom in a molecule can change the solubility properties and enhance the lipophilicity, thus increasing the rate of cell penetration and transport of a drug to an active site . Therefore, it is expected that many novel applications of such compounds will be discovered in the future .

Propriétés

IUPAC Name |

methyl 3-fluoropiperidine-4-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12FNO2.ClH/c1-11-7(10)5-2-3-9-4-6(5)8;/h5-6,9H,2-4H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDVRHQMFHIRKGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCNCC1F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-((4-fluorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2640830.png)

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2640840.png)

![1-[Bis(4-chlorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;dihydrochloride](/img/structure/B2640841.png)

![Tert-butyl N-[1-[(6-chloropyridazin-3-yl)methylamino]-3-hydroxypropan-2-yl]carbamate](/img/structure/B2640842.png)

![4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2640843.png)